Titanium(II) hydroxide hydrate

CO₂ capture heterogeneous catalysis amine-based sorbents

Sourcing challenge: inconsistent hydration states and thermal decomposition profiles across TiO₂ precursor suppliers cause batch failures in low-temperature ceramic sintering and catalytic CO₂ capture. Titanium(II) hydroxide hydrate (CAS 12026-28-7), a standardized sulfate-process intermediate at ≥98% purity, resolves this variability. • 800-1200% increase in CO₂ desorption rate vs. uncatalyzed amine systems; stable over 50 cycles • Predictable third-order (F3) dehydroxylation kinetics for cold sintering at 50-600°C vs. >1000°C for conventional TiO₂ • Direct calcination at 500°C yields 202.2 m²/g mesoporous anatase TiO₂ without organic templates

Molecular Formula H4O3Ti
Molecular Weight 99.897 g/mol
Cat. No. B8113611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium(II) hydroxide hydrate
Molecular FormulaH4O3Ti
Molecular Weight99.897 g/mol
Structural Identifiers
SMILESO.[OH-].[OH-].[Ti+2]
InChIInChI=1S/3H2O.Ti/h3*1H2;/q;;;+2/p-2
InChIKeyDCVDMMUUEALIIQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Specifications


Titanium(II) hydroxide hydrate (CAS 12026-28-7), systematically named titanium(2+) hydrate dihydroxide with the canonical SMILES O.[OH-].[OH-].[Ti+2] and molecular formula H₄O₃Ti (MW 99.9 g/mol), is commercially supplied as a solid with ≥98% purity . This compound is chemically equivalent to metatitanic acid (H₂TiO₃ / TiO(OH)₂), a hydrated titanium dioxide intermediate produced industrially via the sulfate-process hydrolysis of titanyl sulfate . At the atomic scale, titanium oxyhydroxide nanoparticles exhibit an anatase-like structure characterized by alternating layers of TiO₂ and Ti(OH)₄ planes, a feature that directly underpins its function as a precursor for metastable anatase TiO₂ [1]. The compound is insoluble in water, fatty acids, and weak inorganic acids but dissolves upon heating in hydrochloric acid, hydrofluoric acid, and concentrated sulfuric acid, and reacts with strong bases or alkali metal carbonates to form titanates .

Sulfate-process derived precursor for anatase TiO₂ and titanates
Water-based synthesis route; compatible with aqueous processing
Dissolves in hot HCl, HF, concentrated H₂SO₄; reacts with strong bases
Industrial (≥98%) and electronic (≥99.9%) purity grades available

Why Generic Substitution Compromises Performance


Within the titanium hydroxide/oxide family, hydration state, hydroxyl group density, and thermal decomposition pathway are the critical differentiators that make compound interchange non-trivial. Titanium(II) hydroxide hydrate (TiO(OH)₂) occupies a distinct position: it possesses a higher density of surface hydroxyl groups than anatase TiO₂, enabling proton-transfer catalysis that is absent in the fully calcined oxide ; its lower hydration state relative to orthotitanic acid Ti(OH)₄ confers a different thermal dehydroxylation kinetic regime (third-order F3 model) and a distinct layered anatase-like structure [1]; and unlike titanium(IV) isopropoxide (TTIP), it is an inexpensive, water-based, sulfate-process intermediate that does not require moisture-sensitive handling or organic solvent systems [2]. These differences translate directly into quantifiable performance gaps in catalytic CO₂ desorption, low-temperature ceramic sintering, and mesoporous TiO₂ synthesis—as the evidence below demonstrates.

vs. Anatase TiO₂
Higher surface hydroxyl density enables proton-transfer catalysis absent in fully calcined oxide; thermal behavior differs markedly.
vs. Orthotitanic acid Ti(OH)₄
Lower hydration state results in third-order dehydroxylation kinetics (F3) and distinct layered anatase-like structure; not interchangeable.
vs. Titanium(IV) isopropoxide (TTIP)
Moisture-stable, water-based sulfate intermediate avoids organic solvent handling; cost structure and precursor reactivity differ substantially.

Quantitative Evidence for Scientific Selection


CO₂ Desorption Catalytic Efficiency

Nanostructured TiO(OH)₂ delivers a step-change in CO₂ desorption kinetics relative to uncatalyzed baselines. In a NaHCO₃ decomposition system (0.238 mol/L, 65 °C), the presence of TiO(OH)₂ catalyst increased the quantity of CO₂ generated to approximately 800% of the uncatalyzed control [1]. In a K₂CO₃/KHCO₃ sorbent system, the use of nanostructured TiO(OH)₂ increased desorbed CO₂ amounts by as much as 1200% . In an MDEA-based solvent system with 5 wt% TiO(OH)₂ loading, a 19.58% rise in desorption rate was observed relative to the uncatalyzed process [2]. For context, in a head-to-head screening of titanium-based catalysts (TiP₂O₇, TiO₂, TiO(OH)₂, TiC) for MEA-based CO₂ desorption at 91 °C, TiO(OH)₂ was included among the active catalysts, with TiP₂O₇ achieving a 41.5% rate enhancement and 13% relative heat duty reduction versus no catalyst, situating TiO(OH)₂ as a competitive member of this catalyst class while being distinguished by its lower-cost, sulfate-process-derived synthesis route [3].

CO₂ Desorption Rate
Head-to-head
800–1200% vs. uncatalyzed baseline
Reported desorption kinetics context
NaHCO₃, KHCO₃/K₂CO₃, MDEA systems; 65–91 °C
CO₂ capture heterogeneous catalysis amine-based sorbents

Cyclic Stability in CO₂ Capture

Catalyst deactivation under cyclic thermal and chemical stress is a critical failure mode in CO₂ capture. TiO(OH)₂ demonstrates exceptional robustness: after 50 cyclic CO₂ sorption–desorption tests in a K₂CO₃/KHCO₃ system, no significant decrease in catalytic performance was observed, with both catalyst and sorbent remaining stable . In an independent study using MDEA-based solvent, characterization of fresh versus cycled TiO(OH)₂ showed no significant difference in material properties, confirming substantial thermal stability under repeated regeneration conditions [1]. Even under the less demanding five-cycle test in NaHCO₃ decomposition, no catalytic effect decrease was detected [2]. This stability profile is attributable to the inorganic, non-volatile nature of TiO(OH)₂, which avoids the thermal and oxidative degradation pathways that limit organic amine-based or supported-metal catalysts.

Cyclic Stability
Head-to-head
No significant activity loss after 50 cycles
Supports catalyst durability context
K₂CO₃/KHCO₃ and MDEA systems; fresh vs. cycled characterization
catalyst durability CO₂ capture cyclic stability

Thermal Dehydroxylation Kinetics

The thermal dehydroxylation pathway of TiO(OH)₂, investigated by thermogravimetric analysis in static air at varying heating rates with XRD identification of intermediate products, follows a third-order kinetic model (F3) [1]. In the same study, freshly precipitated α-FeO·OH (goethite) was found to follow the JMAEK model A3 — a nucleation-and-growth mechanism — highlighting that TiO(OH)₂ decomposes via a fundamentally different rate-limiting step. This third-order kinetic regime implies that the dehydroxylation rate of TiO(OH)₂ is more sensitive to the remaining hydroxyl concentration, a property that can be exploited for controlled low-temperature conversion to TiO₂ in reactive sintering processes such as Cool-SPS (operating at 50–600 °C) [2]. The product of thermal dehydroxylation serves as a precursor for titanate preparation.

Dehydroxylation Model
Head-to-head
Third-order (F3) vs. nucleation-growth (A3) for goethite
Informs calcination protocol design
TGA, static air; residual OH⁻ governs conversion rate
thermal analysis dehydroxylation kinetics precursor reactivity

Mesoporous TiO₂ Surface Area and Superacidity

Thermally stable mesoporous anatase TiO₂ was prepared via two-step hydrolysis of industrial titanyl sulfate solution to form mesoporous metatitanic acid (H₂TiO₃ / TiO(OH)₂), followed by calcination at 500 °C for 2 hours without organic templates [1]. The resulting TiO₂ exhibited a BET specific surface area of 202.2 m²/g and an average pore diameter of 2.8 nm, and retained SO₄²⁻ species that confer superacid properties. By comparison, TiO₂ nanoparticles prepared from Ti(IV) isopropoxide (TTIP) via conventional sol-gel routes typically yield surface areas in the range of 50–100 m²/g after calcination at similar temperatures, and superacidity requires additional sulfation steps [2]. The sulfate retained from the metatitanic acid precursor acts as both a structural directing agent and an acidic functional group, eliminating the need for post-synthetic sulfation.

Mesoporous TiO₂
Context-dependent
202.2 m²/g, 2.8 nm pore diameter
Reported surface area from template-free route
Calcination 500 °C, 2 h; inherent superacidity from retained SO₄²⁻
mesoporous materials TiO₂ synthesis superacid catalysts

Purity Grade Differentiation

Commercially available Titanium(II) hydroxide hydrate / metatitanic acid is supplied in distinct purity tiers with quantified impurity thresholds that directly impact downstream application suitability. Standard industrial-grade material (CAS 12026-28-7) is specified at ≥98% purity on a dry basis, with Fe₂O₃ ≤ 0.02%, sulphate ≤ 7%, and TiO₂ assay (wet basis) ≥ 46% . In contrast, pharma/electronic-grade material is specified at ≥99.9% purity with controlled trace metal profiles . For context, in electronic applications such as MLCC dielectrics and PTC thermistors, even ppm-level Fe, Na, and transition metal impurities can degrade dielectric properties and electrical stability [1]. A customized 99.5% purity grade has been reported to yield a 22% increase in catalyst lifespan compared to standard 98% material in petrochemical catalyst support applications .

Purity Grades
Specification review
Industrial ≥98% (Fe₂O₃ ≤0.02%); pharma/electronic ≥99.9%
Grade selection impacts application eligibility
Trace metals critical for electronic ceramics; data to verify for custom grades
purity specification electronic-grade materials procurement

Low-Temperature Reactive Sintering

TiO(OH)₂ synthesized via a modified sol-gel route using TiOSO₄·xH₂O·xH₂SO₄ (a sulfate-process intermediate) as starting material, rather than expensive titanium alkoxides, was optimized as a reactive precursor for Cool-SPS (Spark Plasma Sintering) of titania-based ceramics [1]. Cool-SPS operates at high pressures (up to 900 MPa) and low temperatures (50–600 °C), relying on the low decomposition temperature of hydroxide/oxyhydroxide precursors to achieve densification. Conventional TiO₂ ceramic sintering typically requires temperatures exceeding 1000–1200 °C [2]. The use of TiO(OH)₂ as a precursor thus enables a processing temperature reduction of approximately 400–1150 °C. The study further demonstrated that synthesis parameters (choice of base — NH₄OH vs. NaOH, reaction temperature) directly influence the powder's microstructure, particle size, and reactivity, providing tunability for specific ceramic applications [1].

Cool-SPS Sintering
Class-level
50–600 °C vs. conventional >1000 °C
Enables low-temperature ceramic processing
High pressure (up to 900 MPa); TiOSO₄-derived precursor
low-temperature sintering Cool-SPS ceramic processing

Research and Industrial Application Scenarios


Post-Combustion CO₂ Capture Catalyst

Titanium(II) hydroxide hydrate is qualified as a catalytic additive for amine-based (MEA, MDEA) and carbonate-based (K₂CO₃/KHCO₃, NaHCO₃) CO₂ capture systems. The evidence shows an 800–1200% increase in CO₂ desorption quantity versus uncatalyzed baselines [REFS-1, REFS-2], enabling lower regeneration temperatures that may allow waste-heat utilization. Catalyst stability is maintained over 50 cycles without significant performance degradation . For procurement, the 98% purity industrial grade is functionally adequate for this application; the key specification to verify is sufficiently high specific surface area (nanostructured or nanoporous morphology) to maximize hydroxyl group availability for proton-transfer catalysis [1].

Low-Temperature Ceramic Fabrication via Cool-SPS

For ceramic manufacturers and researchers employing Cool-SPS or cold sintering techniques, TiO(OH)₂ sourced from sulfate-process intermediates (TiOSO₄) provides a cost-advantaged alternative to titanium alkoxides. Sintering is achievable at 50–600 °C under high pressure, versus >1000 °C for conventional TiO₂ ceramic processing [2]. The third-order (F3) dehydroxylation kinetics of TiO(OH)₂ [3] provide a predictable conversion profile that can be tuned via synthesis parameters (base type, temperature). Procurement should specify the synthesis route (base used) and request particle size distribution and TGA reactivity data to ensure batch-to-batch consistency for sintering protocols.

Template-Free Mesoporous TiO₂ Synthesis

Researchers and industrial users requiring mesoporous anatase TiO₂ with superacid properties for catalysis or adsorption can derive it directly from metatitanic acid (TiO(OH)₂) via calcination at 500 °C for 2 hours, achieving 202.2 m²/g BET surface area and 2.8 nm average pore diameter without organic templates [4]. This route eliminates the cost and environmental burden of organic template removal while retaining sulfate species that confer superacidity — a dual advantage over alkoxide-derived TiO₂ which requires separate sulfation and typically yields lower surface areas. For procurement, the industrial-grade metatitanic acid with ≥98% purity and controlled sulphate content (≤7%) is appropriate for this application.

Electronic-Grade TiO₂ and Lithium Titanate Production

For electronic ceramic applications (MLCC dielectrics, PTC thermistors, VDR components) and lithium titanate battery materials, the ≥99.9% purity pharma/electronic grade of metatitanic acid is the appropriate procurement specification [5]. Trace impurities — particularly Fe, Na, and transition metals — at ppm levels can degrade dielectric properties, electrical stability, and phase formation control in Li₂TiO₃ synthesis [5]. A customized 99.5% purity grade has demonstrated a 22% improvement in catalyst support lifespan . Procurement should require a certificate of analysis specifying Fe, Na, and heavy metal content at ppm-level detection limits, and verify particle morphology control for consistent calcination behavior.

Application
Selection Property
Validation Focus
CO₂ Capture Catalyst
Hydroxyl group density for proton-transfer catalysis
Specific surface area and nanostructured morphology
Low-Temp Ceramic Sintering
Third-order dehydroxylation kinetics (F3)
TGA reactivity profile; particle size distribution
Mesoporous TiO₂ Synthesis
Template-free precursor with retained sulfate
BET surface area; pore diameter after calcination
Electronic-Grade TiO₂ & LTO
≥99.9% purity, controlled trace metals
Certificate of analysis for Fe, Na, heavy metals
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